[4-(4-Chloro-phenyl)-3-cyano-6-methyl-5-o-tolylcarbamoyl-pyridin-2-ylsulfanyl]-acetic acid methyl ester
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Overview
Description
- This compound, with the IUPAC name Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester , has the molecular formula C25H22ClNO3 and a molecular weight of 419.900 g/mol .
- It belongs to the class of compounds known as boronic esters . These compounds play a crucial role in various chemical reactions, including the widely used Suzuki–Miyaura cross-coupling reaction .
- The compound’s structure consists of a benzene ring with a chloro-substituted side chain, a cyano group, and a phenoxyphenyl methyl ester moiety.
Preparation Methods
- The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
- The boron reagent used is often a boronic ester , which undergoes transmetalation with palladium to form the desired C–C bond .
- Specific synthetic routes and reaction conditions may vary, but the overall strategy involves combining the appropriate boronic ester and halide precursor under mild conditions.
Chemical Reactions Analysis
- The compound can participate in various reactions, including:
Arylation: It can undergo Suzuki–Miyaura coupling with aryl halides.
Esterification: The cyano group can react with alcohols to form esters.
Substitution: The chlorine atom can be replaced by other nucleophiles.
- Common reagents include boronic esters, palladium catalysts, and halides. The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: Researchers use it to label biomolecules and study their interactions.
Medicine: Its derivatives may have potential as pharmaceutical agents.
Industry: It finds applications in materials science and organic synthesis.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application. its ability to form C–C bonds through Suzuki–Miyaura coupling is central to its utility.
Comparison with Similar Compounds
- While I don’t have information on direct analogs, this compound’s unique combination of functional groups (chloro, cyano, and phenoxyphenyl) sets it apart from simpler molecules like phenylacetic acid or toluene derivatives.
Remember that this compound’s applications and properties are continually explored by researchers, so further studies may reveal additional insights
Properties
Molecular Formula |
C24H20ClN3O3S |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C24H20ClN3O3S/c1-14-6-4-5-7-19(14)28-23(30)21-15(2)27-24(32-13-20(29)31-3)18(12-26)22(21)16-8-10-17(25)11-9-16/h4-11H,13H2,1-3H3,(H,28,30) |
InChI Key |
LQYWREQUGZNLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SCC(=O)OC)C |
Origin of Product |
United States |
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